2-{4-[4-(diphenylmethyl)-1-piperazinyl]-2-quinazolinyl}phenol
Overview
Description
2-{4-[4-(diphenylmethyl)-1-piperazinyl]-2-quinazolinyl}phenol is a useful research compound. Its molecular formula is C31H28N4O and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.22631153 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antiallergic, spasmolytic, and antihistaminic activity . This suggests that the compound may interact with histamine receptors, which play a crucial role in allergic reactions.
Mode of Action
Based on its reported antihistaminic activity , it can be hypothesized that it may act as an antagonist at histamine receptors, preventing the binding of histamine and thus inhibiting the physiological response to histamine.
Biochemical Pathways
Given its potential antihistaminic activity , it may be involved in the histamine signaling pathway. By acting as a histamine receptor antagonist, it could prevent the downstream effects of histamine binding, such as vasodilation, bronchoconstriction, and increased vascular permeability.
Result of Action
Based on its potential antihistaminic activity , it could prevent the physiological responses typically induced by histamine, such as smooth muscle contraction, vasodilation, increased vascular permeability, and stimulation of sensory nerves.
Properties
IUPAC Name |
2-[4-(4-benzhydrylpiperazin-1-yl)quinazolin-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O/c36-28-18-10-8-16-26(28)30-32-27-17-9-7-15-25(27)31(33-30)35-21-19-34(20-22-35)29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,29,36H,19-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJPLORHALXXMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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